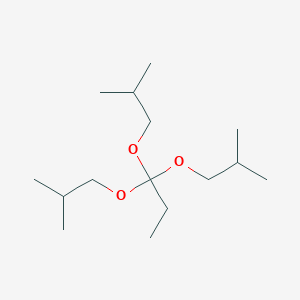![molecular formula C24H23NO B14597003 4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine CAS No. 61274-41-7](/img/structure/B14597003.png)
4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine is an organic compound characterized by a pyridine ring substituted with two phenyl groups and an oxan-4-ylidene ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine typically involves the reaction of 2,6-diphenylpyridine with an appropriate oxan-4-ylidene ethyl precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity. Detailed experimental procedures and conditions can be found in specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring consistent quality and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the oxan-4-ylidene ethyl group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine derivatives with phenyl and oxan-4-ylidene groups, such as:
- 2,6-Diphenylpyridine
- 4-(Oxan-4-ylidene)ethylpyridine
- 2,6-Diphenyl-4-(oxan-4-ylidene)ethylpyridine
Uniqueness
4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine is unique due to its specific substitution pattern and the presence of both phenyl and oxan-4-ylidene groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
61274-41-7 |
|---|---|
Molekularformel |
C24H23NO |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-[1-(oxan-4-ylidene)ethyl]-2,6-diphenylpyridine |
InChI |
InChI=1S/C24H23NO/c1-18(19-12-14-26-15-13-19)22-16-23(20-8-4-2-5-9-20)25-24(17-22)21-10-6-3-7-11-21/h2-11,16-17H,12-15H2,1H3 |
InChI-Schlüssel |
OGTUARRLWGOVNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CCOCC1)C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


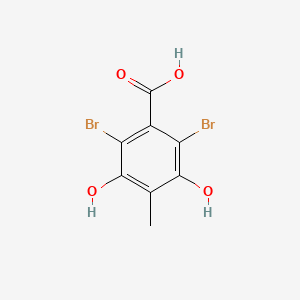
![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)
![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-ol)](/img/structure/B14596944.png)
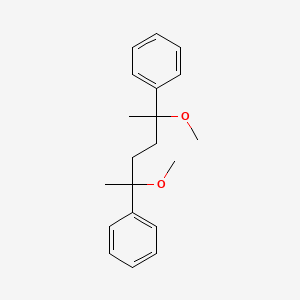
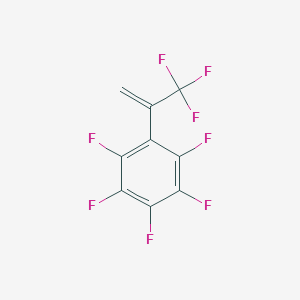
![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)


![Phosphorane, [(4-bromophenyl)methylene]triphenyl-](/img/structure/B14596995.png)

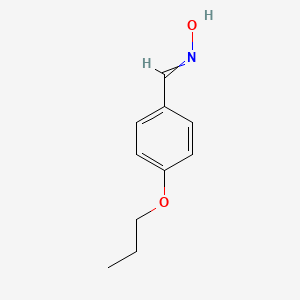
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)
